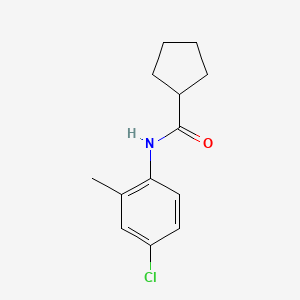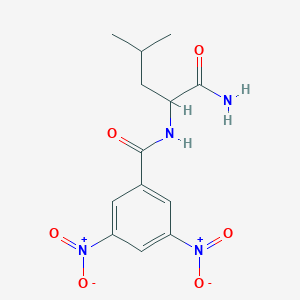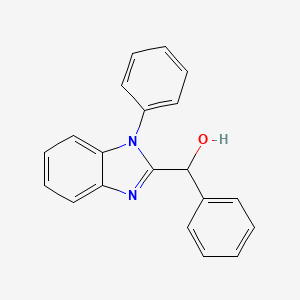![molecular formula C21H28N4O B5171573 N-(2,6-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5171573.png)
N-(2,6-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea, commonly known as DPhPD, is a chemical compound that has been widely studied for its potential therapeutic applications. DPhPD belongs to the class of urea derivatives and exhibits a unique pharmacological profile that makes it a promising candidate for the development of new drugs.
作用机制
The exact mechanism of action of DPhPD is not fully understood, but it is believed to modulate the activity of various neurotransmitters in the brain, including dopamine, serotonin, and gamma-aminobutyric acid (GABA). DPhPD has been shown to bind to the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are involved in the regulation of mood and behavior. It also enhances the activity of GABA, which is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects
DPhPD has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to reduce the frequency and duration of seizures in epileptic animals and improve the symptoms of depression and anxiety in rodents. DPhPD has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It exerts its effects by modulating the activity of various neurotransmitters and protecting neuronal cells from oxidative stress.
实验室实验的优点和局限性
DPhPD has several advantages for lab experiments. It exhibits potent pharmacological effects in animal models at relatively low doses, making it suitable for use in small animal studies. It is also stable under standard laboratory conditions and can be easily synthesized in high purity. However, DPhPD has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer orally. It also exhibits some toxicity at high doses, which limits its use in long-term studies.
未来方向
There are several future directions for research on DPhPD. One area of interest is the development of new drugs based on the pharmacological profile of DPhPD. Researchers are exploring the potential of DPhPD analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the pharmacological effects of DPhPD. Researchers are using advanced techniques such as molecular modeling and receptor binding assays to gain insights into the binding interactions between DPhPD and its target receptors. Finally, researchers are exploring the potential of DPhPD in the treatment of other diseases, such as schizophrenia and bipolar disorder, which are characterized by dysregulation of neurotransmitter systems.
合成方法
The synthesis of DPhPD involves the reaction of 2,6-dimethylphenyl isocyanate with 2-(4-phenyl-1-piperazinyl)ethanamine in the presence of a suitable solvent and catalyst. The reaction proceeds under mild conditions and yields DPhPD in high purity. The synthesis method has been optimized to obtain high yields and purity, making it suitable for large-scale production.
科学研究应用
DPhPD has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anticonvulsant, antidepressant, anxiolytic, and antipsychotic properties in animal models. DPhPD has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to protect neuronal cells from oxidative stress and prevent the formation of beta-amyloid plaques, which are the hallmark of Alzheimer's disease.
属性
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-17-7-6-8-18(2)20(17)23-21(26)22-11-12-24-13-15-25(16-14-24)19-9-4-3-5-10-19/h3-10H,11-16H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEJYBIOUPQSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylphenyl)-1-[2-(4-phenylpiperazin-1-YL)ethyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5171494.png)
![2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5171495.png)
![ethyl [5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5171498.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea](/img/structure/B5171507.png)


![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5171534.png)


![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5171563.png)
![1-phenyl-5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171571.png)
![3-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5171574.png)
![1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride](/img/structure/B5171586.png)